molecular formula C23H16FNO5S B300611 3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid

3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid

Katalognummer B300611
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: MNHNTPCRFZAVRE-JAIQZWGSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have various biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways that are involved in various biochemical and physiological processes.
Biochemical and Physiological Effects:
3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid has been found to have various biochemical and physiological effects. Some of the effects of this compound include:
1. Anti-cancer properties: This compound has been found to inhibit the growth and proliferation of cancer cells.
2. Anti-diabetic properties: 3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid has been found to improve glucose tolerance and insulin sensitivity.
3. Anti-inflammatory properties: This compound has been found to reduce inflammation and oxidative stress in various tissues.

Vorteile Und Einschränkungen Für Laborexperimente

3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High purity: The synthesis method for this compound has been optimized for high yield and purity.
2. Wide range of applications: This compound has been found to have various biochemical and physiological effects, making it useful in a wide range of research areas.
3. Low toxicity: This compound has been found to have low toxicity in animal studies.
Some of the limitations of this compound include:
1. Limited availability: This compound is not widely available and can be expensive.
2. Limited research: The research on this compound is still in its early stages, and more studies are needed to fully understand its potential applications.

Zukünftige Richtungen

There are several future directions for research on 3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid. Some of the possible directions for future research include:
1. Developing new synthesis methods: New synthesis methods could be developed to improve the yield and purity of this compound.
2. Studying the mechanism of action: Further studies are needed to fully understand the mechanism of action of this compound.
3. Studying the potential applications in other diseases: This compound could be studied for its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Developing new derivatives: New derivatives of this compound could be developed to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it useful in a wide range of research areas. Further studies are needed to fully understand the potential applications of this compound and to develop new derivatives with improved efficacy and reduced toxicity.

Synthesemethoden

The synthesis of 3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid involves the reaction of 4-methylbenzoic acid and 2-furoic acid with 4-(chloromethyl)benzoyl chloride in the presence of a base. The resulting compound is then treated with 2-amino-3-(4-fluorobenzyl)-1,3-thiazolidin-4-one to obtain the final product. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.

Wissenschaftliche Forschungsanwendungen

3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it useful in a wide range of research areas. Some of the applications of this compound in scientific research include:
1. Cancer Research: 3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Diabetes Research: This compound has been found to have anti-diabetic properties and has been studied for its potential use in the treatment of diabetes.
3. Inflammation Research: 3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Eigenschaften

Produktname

3-(5-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid

Molekularformel

C23H16FNO5S

Molekulargewicht

437.4 g/mol

IUPAC-Name

3-[5-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-4-methylbenzoic acid

InChI

InChI=1S/C23H16FNO5S/c1-13-2-5-15(22(27)28)10-18(13)19-9-8-17(30-19)11-20-21(26)25(23(29)31-20)12-14-3-6-16(24)7-4-14/h2-11H,12H2,1H3,(H,27,28)/b20-11-

InChI-Schlüssel

MNHNTPCRFZAVRE-JAIQZWGSSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.